2-(4-chlorophenyl)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide
説明
2-(4-chlorophenyl)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamide, commonly known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat various types of arthritis, acute pain, and menstrual cramps. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that works by reducing inflammation and pain without affecting the COX-1 enzyme, which is responsible for producing the protective stomach lining.
作用機序
Celecoxib works by selectively inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that cause inflammation and pain. By inhibiting COX-2, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for producing prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
Celecoxib has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It is also effective in reducing swelling and stiffness associated with arthritis. Celecoxib has been shown to have a lower risk of gastrointestinal side effects compared to other 2-(4-chlorophenyl)-N-{4-[(ethylamino)sulfonyl]phenyl}acetamides, such as aspirin and ibuprofen.
実験室実験の利点と制限
Celecoxib has several advantages for lab experiments, including its selective inhibition of COX-2, which allows researchers to study the specific effects of COX-2 inhibition on various physiological processes. However, Celecoxib also has limitations, including its potential to interfere with other cellular processes that are not related to COX-2 inhibition.
将来の方向性
Future research on Celecoxib will focus on its potential use in treating various types of cancer, as well as its potential to reduce the risk of Alzheimer's disease and other neurodegenerative disorders. Researchers will also explore new synthesis methods for Celecoxib and other COX-2 inhibitors, as well as new drug delivery methods to improve their effectiveness and reduce side effects.
In conclusion, Celecoxib is a selective COX-2 inhibitor that has been extensively studied for its potential use in treating various types of cancer and reducing inflammation and pain associated with arthritis. Celecoxib has several advantages for lab experiments, including its selective inhibition of COX-2, but also has limitations, including its potential to interfere with other cellular processes. Future research on Celecoxib will focus on its potential use in treating various types of cancer and reducing the risk of Alzheimer's disease and other neurodegenerative disorders.
科学的研究の応用
Celecoxib has been extensively studied for its potential use in treating various types of cancer, including colorectal, breast, lung, and prostate cancer. Studies have shown that Celecoxib can inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death) and reducing the production of angiogenic factors that promote the growth of blood vessels in tumors.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-2-18-23(21,22)15-9-7-14(8-10-15)19-16(20)11-12-3-5-13(17)6-4-12/h3-10,18H,2,11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOCEUMEIFFMLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。